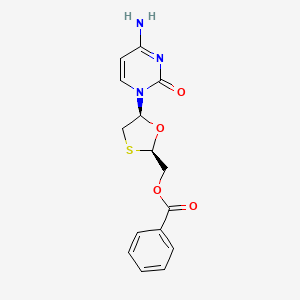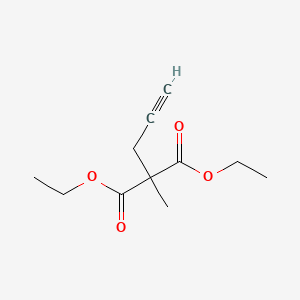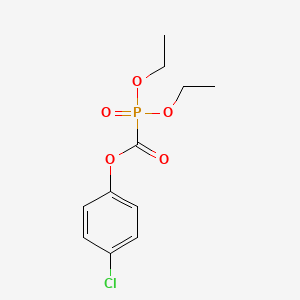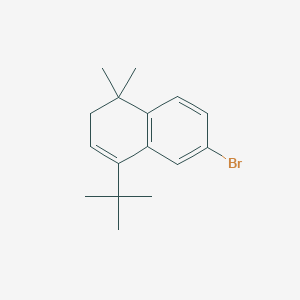![molecular formula C9H19ClS B8590466 Heptane,1-[(2-chloroethyl)thio]- CAS No. 24475-71-6](/img/structure/B8590466.png)
Heptane,1-[(2-chloroethyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptane,1-[(2-chloroethyl)thio]- is an organosulfur compound with the chemical formula C9H19ClS. It is a colorless liquid that belongs to the family of vesicant compounds known as half mustards. These compounds are known for their blistering properties and have been studied extensively due to their structural similarity to sulfur mustard, a well-known chemical warfare agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Heptane,1-[(2-chloroethyl)thio]- typically involves the reaction of heptyl mercaptan with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-chloroethanol is replaced by the heptylthio group.
Industrial Production Methods
Industrial production of Heptane,1-[(2-chloroethyl)thio]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions
Heptane,1-[(2-chloroethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Heptyl mercaptan.
Substitution: Various substituted ethyl heptyl sulfides depending on the nucleophile used.
Applications De Recherche Scientifique
Heptane,1-[(2-chloroethyl)thio]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the heptylthio group into molecules.
Biology: Studied for its effects on biological systems, particularly its vesicant properties.
Medicine: Investigated for potential therapeutic applications, including its use as a model compound for studying the effects of sulfur mustards.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.
Mécanisme D'action
The mechanism of action of Heptane,1-[(2-chloroethyl)thio]- involves the alkylation of nucleophilic sites in biological molecules. The compound reacts with DNA, proteins, and other cellular components, leading to cellular damage and blistering effects. The molecular targets include thiol groups in proteins and the nitrogen atoms in DNA bases, resulting in cross-linking and disruption of cellular functions.
Comparaison Avec Des Composés Similaires
Heptane,1-[(2-chloroethyl)thio]- is similar to other half mustards such as 2-Chloroethyl ethyl sulfide and 2-Chloroethyl methyl sulfide. its longer heptyl chain imparts different physical and chemical properties, such as increased hydrophobicity and altered reactivity. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
List of Similar Compounds
- 2-Chloroethyl ethyl sulfide
- 2-Chloroethyl methyl sulfide
- Bis(2-chloroethyl) sulfide (Sulfur mustard)
Propriétés
Numéro CAS |
24475-71-6 |
|---|---|
Formule moléculaire |
C9H19ClS |
Poids moléculaire |
194.77 g/mol |
Nom IUPAC |
1-(2-chloroethylsulfanyl)heptane |
InChI |
InChI=1S/C9H19ClS/c1-2-3-4-5-6-8-11-9-7-10/h2-9H2,1H3 |
Clé InChI |
VKGLGJGDQKNUQZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCSCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


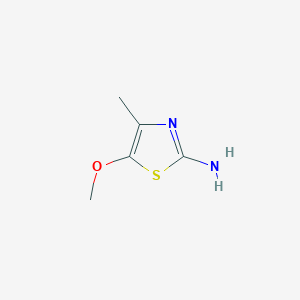

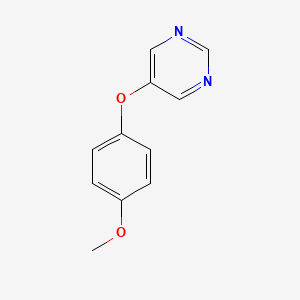
![2-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B8590401.png)
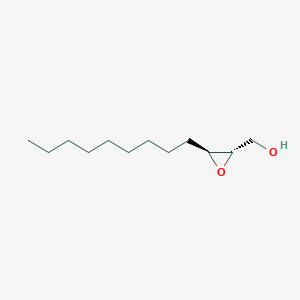
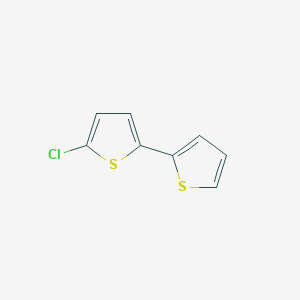
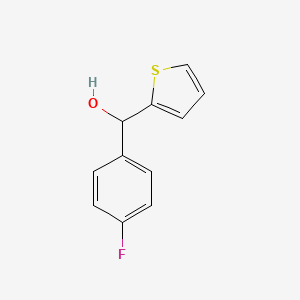
![2-[(Cyclopropylmethyl)amino]nicotinic acid](/img/structure/B8590418.png)

